Optimized Lipophilicity Window Compared to Direct Ether Analog
The calculated partition coefficient (cLogP) for 3-(oxan-4-ylmethoxy)azetidine is 0.40, placing it within the optimal range for oral bioavailability (Lipinski's rule of 5). In contrast, the direct ether analog 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine has a lower cLogP of 0.03, making it significantly more polar and potentially limiting cell permeability [1]. The ~13-fold difference in predicted lipophilicity can be decisive in balancing solubility and membrane penetration during lead optimization.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.40 (predicted) |
| Comparator Or Baseline | 3-((tetrahydro-2H-pyran-4-yl)oxy)azetidine: cLogP = 0.03 (predicted) |
| Quantified Difference | ΔcLogP ≈ 0.37 (~13-fold difference in P) |
| Conditions | Computed using the XLogP3 algorithm via PubChem (predicted values from validated QSAR models) |
Why This Matters
A 0.37 unit difference in cLogP can shift a compound from needing formulation support to being a development candidate, making 3-(oxan-4-ylmethoxy)azetidine the more desirable scaffold for achieving oral bioavailability.
- [1] PubChem. (2025). Compound Summary for CID 45052121 (logP comparison). National Center for Biotechnology Information. View Source
